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Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family in Arabidopsis
thaliana consists of four members (LNK1, LNK2, LNK3, and LNK4) that are crucial components
of the circadian clock. These proteins act as transcriptional coactivators, forming a key link
between the central oscillator and the regulation of output pathways, including light signaling,
photoperiodic flowering, and stress responses.[1][2][3] Specifically, LNK proteins complex with
REVEILLE (RVE) transcription factors to modulate the expression of core clock genes like
PSEUDO-RESPONSE REGULATORS (PRRs).[2][4]

While LNK1 and LNK2 have established roles under normal temperature conditions, LNK3 and
LNK4 have a more specialized function.[4][5] Single knockout mutants of Ink3 and Ink4 do not
display significant alterations to the circadian rhythm under standard free-running conditions.[5]
However, recent studies have revealed that LNK3 and LNK4 are essential for activating the
expression of clock genes and cold-responsive genes specifically at lower temperatures (e.g.,
4°C).[4][5] This makes the generation and analysis of Ink4 knockout mutants critical for
understanding how the plant circadian clock adapts to environmental temperature stress.

This document provides detailed protocols for two primary methods of generating an Ink4
knockout mutant: (1) screening for pre-existing T-DNA insertional lines and (2) creating a de
novo mutant using the CRISPR/Cas9 system.
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Method 1: Identification and Verification of a T-DNA
Insertional Mutant

The most straightforward approach is to obtain a pre-existing T-DNA insertional allele from
public stock centers. Large collections of sequence-indexed T-DNA lines have been generated,
covering a majority of Arabidopsis genes.[6][7]

Experimental Workflow: T-DNA Mutant Identification
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Caption: Workflow for identifying and verifying a T-DNA knockout mutant.
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Protocol 1.1: Database Search and Seed Acquisition

o Gene ldentifier: The Arabidopsis Genome Initiative (AGI) locus identifier for LNK4 is
At5g06980.

o Database Search: Use the AGI code to search databases like TAIR (The Arabidopsis
Information Resource) or NASC (Nottingham Arabidopsis Stock Centre).[6][8]

e Line Selection: Identify available T-DNA lines (e.g., SALK, SAIL, GABI-Kat). Prioritize lines
where the T-DNA insertion is located within an exon to maximize the probability of a true null
allele.[9] Insertions in the 5' UTR may also result in a knockout.

o Order Seeds: Order the selected line(s) from the relevant stock center.

Protocol 1.2: Genotyping for Homozygous Mutants

o Primer Design: Design two gene-specific primers flanking the predicted T-DNA insertion site
(Left Primer, LP; Right Primer, RP). Also, obtain the sequence for the appropriate T-DNA Left
Border primer (BP or LBb1.3 for SALK lines).

o LP/RP pair: Amplifies the wild-type (WT) allele.
o BP/RP pair: Amplifies the T-DNA insertion allele.

o DNA Extraction: Grow seedlings on MS plates or in soil. Harvest a small leaf from 2-3 week-
old plants and extract genomic DNA using a standard protocol (e.g., CTAB method or a
commercial Kit).

o PCR Amplification: Set up two PCR reactions for each plant:
o Reaction A: LP + RP
o Reaction B: BP + RP

o Use a standard PCR program (e.g., 95°C for 3 min; 35 cycles of [95°C for 30s, 55°C for
30s, 72°C for 1 min]; 72°C for 5 min).

e Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel.
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o Wild-Type (WT): Band only in Reaction A.
o Heterozygous: Bands in both Reaction A and Reaction B.

o Homozygous (knockout): Band only in Reaction B.

e Propagation: Allow plants identified as homozygous to self-pollinate and collect the T3
generation seeds.

Protocol 1.3: Confirmation of Gene Knockout by RT-
qPCR

* RNA Extraction: Grow homozygous mutant (Ink4) and wild-type (Col-0) plants under identical
conditions. Harvest whole seedlings or specific tissues and extract total RNA using a TRIzol-
based method or a commercial Kit.

 DNase Treatment: Treat the RNA samples with DNase | to remove any contaminating
genomic DNA.

o cDNA Synthesis: Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse
transcriptase enzyme and oligo(dT) or random primers.

¢ Quantitative PCR (qPCR):

o Design gPCR primers that span an exon-exon junction of the LNK4 transcript to avoid
amplification from any residual gDNA.

o Perform gPCR using a SYBR Green-based master mix.
o Include a reference gene (e.g., ACTIN2 or PP2A) for normalization.

o A successful knockout will show no or negligible amplification of the LNK4 transcript
compared to the wild-type control.

Method 2: De Novo Knockout Generation with
CRISPRI/Cas9
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If a suitable T-DNA line is unavailable or if a precise deletion is required, the CRISPR/Cas9
system is a powerful alternative for targeted gene editing.[4][10]

Experimental Workflow: CRISPR/Cas9 Mutant
Generation
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Caption: Workflow for generating a CRISPR/Cas9 knockout mutant.
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Protocol 2.1: sgRNA Design and Vector Construction

Target Selection: Obtain the genomic sequence of LNK4 (At5g06980) from a database like
TAIR. Use a web tool (e.g., CRISPR-P 2.0, CHOPCHOP) to design two single guide RNAs
(sgRNAS) targeting the first or second exon. Targeting early in the coding sequence
increases the chance of generating a null allele via a frameshift mutation.

Vector Assembly: Synthesize the chosen sgRNA sequences as DNA oligonucleotides. Clone
them into a suitable plant CRISPR/Cas9 expression vector according to the manufacturer's
or developer's protocol (e.g., using Golden Gate cloning).[4] A common vector system
contains the Cas9 nuclease driven by a strong constitutive promoter (e.g., Ubiquitin10) and
the sgRNA(s) driven by a U6 promoter.

Agrobacterium Transformation: Transform the final CRISPR construct into a competent
Agrobacterium tumefaciens strain (e.g., GV3101).

Protocol 2.2: Arabidopsis Transformation and T1
Screening

e Plant Transformation: Grow wild-type Arabidopsis (Col-0) until flowering. Transform the

plants with the engineered Agrobacterium using the floral dip method.[4]

T1 Selection: Harvest the T1 seeds and sterilize them. Select for successful transformants
by plating on MS medium containing the appropriate antibiotic (e.g., Kanamycin) or herbicide
(e.g., BASTA) corresponding to the resistance marker on the T-DNA vector.

Mutation Detection: Extract genomic DNA from the surviving T1 plants. PCR amplify the
region of LNK4 targeted by the sgRNAs. Sequence the PCR products (Sanger sequencing)
and analyze the chromatograms for the presence of small insertions or deletions (indels),
which appear as overlapping peaks after the cut site.

Protocol 2.3: Identification of Homozygous, Cas9-Free
Mutants

e T2 Generation: Grow the T2 progeny from T1 plants confirmed to have editing events.
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Homozygous Mutant Identification: Genotype individual T2 plants by PCR and sequencing to
identify plants that are homozygous for the desired indel mutation.

Segregation of Cas9: Screen the identified homozygous Ink4 mutants to find individuals that
have lost the Cas9-containing T-DNA through genetic segregation. This can be done by
checking for sensitivity to the selection agent or by PCR for the Cas9 gene.

Confirmation and Propagation: Confirm the absence of the LNK4 transcript in the Cas9-free
homozygous mutant lines using RT-gPCR as described in Protocol 1.3. Propagate these
lines for phenotypic analysis.

Phenotypic Analysis and Data Presentation

Analysis of Ink4 mutants should focus on their role in the circadian clock, particularly in

response to temperature cues.

Known Phenotypes

Circadian Rhythm: Under standard constant light and temperature (22°C), single Ink4
mutants are not expected to show a significant difference in circadian period length
compared to wild-type plants.[5]

Cold Stress Response: LNK4, along with LNK3, is specifically required for the transcriptional
activation of clock and stress-responsive genes under cold conditions (4°C).[4][5] Therefore,
phenotypic analysis should include experiments under low-temperature stress.

Quantitative Data Summary

Since quantitative data for single Ink4 mutants is limited, the following table illustrates the type

of data to collect. It contrasts the expected results for a Ink4 mutant with published data for the

well-characterized Ink1 Ink2 double mutant, which serves as a positive control for circadian

defects.
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Phenotypic . Ink4 Knockout Ink1 Ink2 Double
Wild-Type (Col-0)

Parameter (Expected) Mutant (Reference)

Circadian Period (h) at - No significant change Lengthened period

22°C ' (~24.5h) (~27-28 h)

Hypocotyl Length a5 No significant change Significantly longer
~3.5 mm

(mm) in constant light (~3.5 mm) (~5.5 mm)

Flowering Time (days

~30 days No significant change Delayed flowering
to bolt)
Cold-Responsive
Gene Expression (at Normal Induction Reduced Induction Normal Induction

4°C)

Table 1: Expected and Reference Phenotypic Data for LNK Mutants. Data for the Ink1 Ink2
mutant is sourced from existing literature and serves as a benchmark for measurable circadian
phenotypes.

LNK4 Signaling Pathway

LNK proteins do not bind DNA directly but act as scaffolds or coactivators. They form
complexes with MYB-like transcription factors RVE8 and RVE4, which bind to the Evening
Element (EE) in the promoters of target genes. The composition of the LNK-RVE complex
appears to be temperature-dependent, allowing the clock to gate different responses to
environmental conditions.
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Caption: LNK protein signaling in the Arabidopsis circadian clock.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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